Maximin-1

Description

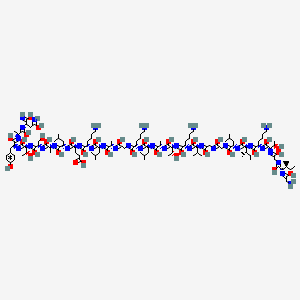

Maximin-1 is a cationic antimicrobial peptide (AMP) initially isolated from the skin secretions of the Chinese bamboo odorous frog, Odorrana versabilis. It belongs to the maximin family of peptides, which exhibit broad-spectrum activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is composed of 27 amino acid residues, with a molecular weight of approximately 3.2 kDa. Its sequence (GIGKFLKKAKKFAKAFVKILKKKLF) features a high proportion of hydrophobic and positively charged residues, enabling interactions with microbial membranes via electrostatic and hydrophobic forces. This mechanism disrupts membrane integrity, leading to cell lysis . This compound also demonstrates low hemolytic activity at therapeutic concentrations, making it a promising candidate for antimicrobial drug development .

Propriétés

Formule moléculaire |

C120H209N33O35 |

|---|---|

Poids moléculaire |

2674.1 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1,4-diiminobutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C120H209N33O35/c1-22-63(13)94(148-87(160)52-125)115(183)131-56-91(164)150-96(69(19)155)119(187)140-76(34-26-30-44-123)108(176)151-95(64(14)23-2)117(185)145-80(46-58(3)4)105(173)129-53-88(161)128-54-90(163)149-93(62(11)12)116(184)139-77(35-27-31-45-124)109(177)152-97(70(20)156)118(186)135-68(18)102(170)143-82(48-60(7)8)112(180)136-74(32-24-28-42-121)104(172)130-55-89(162)132-65(15)100(168)142-83(49-61(9)10)113(181)137-75(33-25-29-43-122)106(174)138-78(40-41-92(165)166)107(175)144-81(47-59(5)6)110(178)133-67(17)103(171)147-85(57-154)114(182)153-98(71(21)157)120(188)146-84(50-72-36-38-73(158)39-37-72)111(179)134-66(16)101(169)141-79(99(127)167)51-86(126)159/h36-39,58-71,74-85,93-98,154-158H,22-35,40-57,121-125H2,1-21H3,(H2,126,159)(H2,127,167)(H,128,161)(H,129,173)(H,130,172)(H,131,183)(H,132,162)(H,133,178)(H,134,179)(H,135,186)(H,136,180)(H,137,181)(H,138,174)(H,139,184)(H,140,187)(H,141,169)(H,142,168)(H,143,170)(H,144,175)(H,145,185)(H,146,188)(H,147,171)(H,148,160)(H,149,163)(H,150,164)(H,151,176)(H,152,177)(H,153,182)(H,165,166)/t63-,64-,65-,66-,67-,68-,69+,70+,71+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,93-,94-,95-,96-,97-,98-/m0/s1 |

Clé InChI |

HYARXAZVIIXVLQ-JZZJRNKASA-N |

Bioactivité |

Antibacterial, Antifungal, Antiviral |

Séquence |

GIGTKILGGVKTALKGALKELASTYAN |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- This compound has a higher net charge than Magainin-2, enhancing its binding to negatively charged bacterial membranes .

- Compared to Melittin, this compound exhibits lower hydrophobicity, correlating with reduced hemolytic activity .

Antimicrobial Activity

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Antifungal Activity (IC₅₀, μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |

|---|---|---|---|---|

| This compound | 4.2 | 8.5 | 12.3 (C. albicans) | >100 |

| Melittin | 1.5 | 2.0 | 6.8 (C. albicans) | 5.0 |

| Magainin-2 | 6.0 | 10.0 | 18.0 (C. albicans) | 50.0 |

| LL-37 | 3.8 | 6.2 | 15.5 (C. albicans) | 25.0 |

Key Observations :

- This compound shows superior safety (HC₅₀ >100 μg/mL) compared to Melittin and Magainin-2, albeit with slightly lower potency against E. coli .

- LL-37, a human-derived peptide, balances moderate antimicrobial activity with low hemolysis, but its larger size limits tissue penetration compared to this compound .

Stability and Bioavailability

| Compound | Serum Stability (t₁/₂, h) | Protease Resistance | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 6.5 | Moderate | 80 |

| Melittin | 2.0 | Low | 60 |

| Magainin-2 | 4.0 | Moderate | 70 |

| LL-37 | 1.5 | Low | 50 |

Key Observations :

- This compound’s extended serum half-life (6.5 h) and thermal stability (80°C) make it suitable for topical formulations .

- LL-37’s rapid degradation in serum highlights the need for structural modifications in therapeutic applications .

Research Findings and Mechanistic Insights

Recent studies using computational models (e.g., VirtualTaste) and molecular dynamics simulations reveal that this compound’s α-helical structure facilitates pore formation in microbial membranes, while its charged residues minimize non-specific interactions with mammalian cells . Comparative transcriptomic analyses indicate that this compound upregulates bacterial stress-response genes (e.g., soxS, marR) at lower concentrations than Melittin, suggesting a unique sublytic mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.